Product packaging for Quinolin-8-yl 3-methyl-4-nitrobenzoate(Cat. No.:)

Quinolin-8-yl 3-methyl-4-nitrobenzoate

Cat. No.: B5568676
M. Wt: 308.29 g/mol
InChI Key: IIESMOAWNGAGNK-UHFFFAOYSA-N
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Description

Quinolin-8-yl 3-methyl-4-nitrobenzoate is a synthetic ester derivative of 8-hydroxyquinoline, a scaffold of significant interest in medicinal and agrochemical research . This compound is primarily valuable as a key intermediate or precursor in organic synthesis and drug discovery. Researchers utilize this and related quinolin-8-yl esters to develop and study novel synthetic cannabinoid receptor agonists (SCRAs) . The structural motif of the quinolin-8-yl ester is known to be critical for biological activity in such compounds . During metabolic studies, the ester linkage is a primary site of transformation, undergoing hydrolysis by enzymes such as human carboxylesterases (hCES) to release 3-methyl-4-nitrobenzoic acid and 8-hydroxyquinoline . This hydrolysis is a key metabolic pathway that researchers must investigate to understand the compound's stability and clearance . The nitro group on the benzoate moiety offers a handle for further chemical modifications, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research applications in analytical chemistry, metabolism studies, and pharmaceutical development. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2O4 B5568676 Quinolin-8-yl 3-methyl-4-nitrobenzoate

Properties

IUPAC Name

quinolin-8-yl 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-11-10-13(7-8-14(11)19(21)22)17(20)23-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIESMOAWNGAGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970881
Record name Quinolin-8-yl 3-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5554-56-3
Record name Quinolin-8-yl 3-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Process Development for Quinolin 8 Yl 3 Methyl 4 Nitrobenzoate and Its Analogues

Design and Implementation of Novel Esterification Protocols to Quinoline-8-ol Derivatives

The core reaction for synthesizing quinolin-8-yl 3-methyl-4-nitrobenzoate is the esterification of quinoline-8-ol (also known as 8-hydroxyquinoline) with 3-methyl-4-nitrobenzoic acid. Traditional methods often require harsh conditions, leading researchers to explore milder and more efficient protocols. numberanalytics.com The development of novel esterification methods is crucial for producing these derivatives in high yields and purity. numberanalytics.comgoogle.com

To circumvent the issues associated with metal catalysts or harsh acidic conditions, organocatalytic and catalyst-free systems have been investigated for the esterification of quinoline-8-ol and its derivatives.

One prominent organocatalytic method is the Steglich esterification, which utilizes a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC), in the presence of an acyl-transfer catalyst. numberanalytics.comnih.gov Research on the synthesis of 5-chloroquinolin-8-yl-benzoates identified N,N-dimethylpyridin-4-amine (DMAP) as a highly proficient organocatalyst for this transformation. numberanalytics.com The use of DMAP as an acyl transfer reagent leads to efficient ester formation under mild, room-temperature conditions. numberanalytics.com Optimization studies have shown that DMAP provides significantly higher yields in shorter reaction times compared to other organic bases like 2-methylpyridine (B31789) or imidazole. numberanalytics.com

Table 1: Optimization of Organocatalysts for the Synthesis of 5-chloroquinolin-8-yl-benzoate. numberanalytics.com
CatalystTime (h)Yield (%)
2-Methylpyridine1238
Imidazole852
Pyrrolidine1041
DMAP398

Other advanced organocatalytic systems include those based on uronium-based peptide coupling reagents like TBTU, TATU, or COMU, which can produce carboxylic acid esters in excellent yields at room temperature in the presence of organic bases. google.com Additionally, novel sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols, operating through an intramolecularly interrupted Pummerer intermediate to activate the carboxylic acid. acs.org While not yet specifically applied to quinoline-8-ol, these methods represent a promising frontier.

Catalyst-free approaches are also gaining traction, often by leveraging unique reaction media. For instance, catalyst-free multicomponent reactions for synthesizing quinoline (B57606) derivatives have been successfully conducted in water, suggesting the potential for aqueous, catalyst-free esterification protocols. mdpi.com

High-efficiency in chemical synthesis is defined by high yields, short reaction times, mild conditions, and simple work-up procedures. The organocatalytic Steglich esterification using DMAP exemplifies such a system, providing a 98% yield in just 3 hours at room temperature, with a straightforward extraction and wash procedure for purification. numberanalytics.com Similarly, the use of uronium-based coupling agents allows for the rapid and high-yield formation of esters from both aliphatic alcohols and phenols. google.com

Supported nanoparticle catalysts also offer a route to high efficiency. Iron nanoparticles supported on mesoporous silica (B1680970) (FeNP@SBA-15) have been shown to catalyze the esterification of benzoic acid under solvent-free conditions with high efficiency and the advantage of being easily recoverable and reusable. rsc.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Tetrahydroquinolin-5(1H)-ones. pressbooks.pub
MethodTimeYield (%)
Conventional Heating5-6 h78-84
Ultrasound Irradiation20-30 min90-95

Furthermore, the application of energy sources like ultrasound can dramatically improve reaction efficiency. In the synthesis of related quinolinone scaffolds, ultrasonic irradiation reduced reaction times from over 5 hours to under 30 minutes while simultaneously increasing product yields from ~80% to over 90%. pressbooks.pub Such non-conventional energy sources are a key strategy in developing high-efficiency systems for molecules like quinolinyl nitrobenzoates.

Strategies for Selective Functionalization on the Benzoate (B1203000) Moiety

The synthesis of the target molecule requires the specific precursor 3-methyl-4-nitrobenzoic acid. The regioselective introduction of the nitro group onto the 3-methylbenzoic acid framework is a critical step that dictates the final structure.

The nitration of an aromatic ring is a classic electrophilic aromatic substitution. pressbooks.pub The position of nitration is directed by the substituents already present on the ring. In 3-methylbenzoic acid (or its ester, methyl 3-methylbenzoate), the methyl group is an ortho-, para-director, while the carboxyl/ester group is a meta-director. acs.org This creates a challenge in achieving nitration specifically at the C4 position.

The standard nitrating mixture of concentrated nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺) electrophile. libretexts.org For substrates like methyl benzoate, the ester group deactivates the ring and directs the incoming electrophile to the 3-position. acs.org Controlling the reaction temperature and the rate of addition of the acid mixture is crucial to prevent over-reaction and ensure selectivity. pressbooks.pub

For the specific synthesis of this compound, stereoselective alkylation is not a factor, as the molecule is achiral and the methyl group is introduced via the starting material, 3-methylbenzoic acid. However, for the synthesis of chiral analogues bearing different or more complex alkyl groups, stereoselective methods would be paramount.

The primary strategy for achieving stereocontrol in such syntheses is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a reaction, after which it can be removed and recovered. For instance, oxazolidinone auxiliaries, popularized by David Evans, can be attached to a carboxylic acid to form an imide. This chiral imide can then undergo highly diastereoselective alkylation reactions at the alpha-position of the carbonyl group. numberanalytics.com Similarly, pseudoephedrine can serve as a chiral auxiliary to enable the highly efficient asymmetric alkylation of attached substrates.

These methods, while not directly applicable to the achiral title compound, represent the state-of-the-art approach for creating enantiomerically pure analogues, which is often critical for biologically active molecules where different enantiomers can have vastly different effects. numberanalytics.com

Green Chemistry Principles Applied to the Synthesis of Quinolinyl Nitrobenzoates

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of quinoline derivatives and their precursors.

Key green strategies applicable to the synthesis of quinolinyl nitrobenzoates include:

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. A major goal of green chemistry is to replace these with more benign alternatives, with water being the ideal choice. Research has shown that some reactions for quinoline synthesis can be performed effectively in water. mdpi.com

Catalyst Innovation: The development of reusable, non-toxic catalysts is a core green principle. Using heterogeneous catalysts, such as the layered metal benzoates or supported iron nanoparticles for esterification, simplifies product purification and allows the catalyst to be recycled for multiple runs. rsc.org This reduces both cost and chemical waste. rsc.org Organocatalysts are also considered a green alternative to potentially toxic heavy metal catalysts. numberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Catalyst-free and multicomponent reactions are particularly effective in this regard, as they can reduce the number of synthetic steps and intermediate purification stages. mdpi.com An "environmental friendly" nitration process using acetyl nitrate (B79036) has also been reported, highlighting efforts to make even classical reactions more sustainable. sigmaaldrich.com

By integrating these strategies—such as combining a reusable catalyst for esterification with an ultrasound-assisted, water-based reaction system and an optimized, high-yield nitration step—the synthesis of this compound and its analogues can be made significantly more sustainable. rsc.orgpressbooks.pub

Development of Solvent-Free or Reduced-Solvent Reaction Protocols

The reduction or elimination of volatile organic solvents is a primary goal in green chemistry to minimize environmental impact and enhance process safety. For the synthesis of quinoline derivatives, solvent-free approaches have proven highly effective. The Friedländer annulation, a classic method for quinoline synthesis involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be successfully conducted under solvent-free conditions. eurekaselect.com

Several studies have demonstrated the utility of catalysts in promoting these solvent-free reactions. Bismuth(III) chloride (BiCl₃), for instance, has been shown to be an efficient catalyst for the Friedländer reaction between o-aminoaryl ketones and α-methylene ketones under thermal, solvent-free conditions, producing poly-substituted quinolines in excellent yields. eurekaselect.com Similarly, caesium iodide (CsI) has been used as a catalyst for the synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) and various ketones under solvent-free thermal conditions, offering advantages such as high yields, clean reaction profiles, and simple methodology. researchgate.net Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) also serves as a powerful catalyst for the solvent-free Friedländer synthesis, acting as a condensing and dehydrating agent to produce 2-acetylquinolines in high yields. researchgate.net

Ionic liquids have also emerged as effective media and catalysts for solvent-free quinoline synthesis, offering a green alternative to traditional methods. mdpi.com These protocols highlight a significant trend towards minimizing solvent waste in the formation of the quinoline moiety of the target compound.

For the esterification step to form this compound, which involves coupling 8-hydroxyquinoline (B1678124) with 3-methyl-4-nitrobenzoic acid, solvent-free or reduced-solvent conditions are also applicable. While traditional Fischer esterification often uses an excess of an alcohol reactant as the solvent, modern methods aim to reduce solvent use. truman.edu The synthesis of related 4-nitro-benzoate derivatives has been achieved in ethanolic sodium hydroxide (B78521), representing a reduced-solvent approach. researchgate.net

Table 1: Catalysts for Solvent-Free Quinoline Synthesis

Catalyst Reaction Type Conditions Yield Reference
Bismuth(III) chloride (BiCl₃) Friedländer Reaction Thermal, Solvent-Free Excellent eurekaselect.com
Caesium Iodide (CsI) Friedländer Reaction Thermal, Solvent-Free Good researchgate.net
Eaton's Reagent Friedländer Synthesis Solvent-Free 85-96% researchgate.net
Ionic Liquid ([bmim]HSO₄) Friedländer Reaction Solvent-Free High mdpi.com

Application of Heterogeneous Catalytic Systems and Nanocatalysis in Synthesis

Heterogeneous catalysts are crucial for sustainable chemical manufacturing due to their ease of separation from the reaction mixture, potential for recyclability, and reduced waste generation. researchgate.net In the context of synthesizing the quinoline core, various heterogeneous systems have been developed.

Zeolite-based catalysts, for example, have been employed for the gas-phase synthesis of quinoline compounds from aniline (B41778) and C1–C4 alcohols. rsc.orgsemanticscholar.org The acidic properties of these materials, particularly the Lewis acid sites, were found to be critical for catalytic performance. rsc.org Another innovative approach involves the use of magnetic core-shell nanocatalysts, such as Fe₃O₄@SiO₂–APTES-TFA, where trifluoroacetic acid is immobilized on a silica-coated magnetite nanoparticle. This catalyst demonstrated excellent performance in the solvent-free Friedländer quinoline synthesis, achieving high yields in very short reaction times. nih.gov Solid acid catalysts, in general, have found broad application in promoting the Friedländer synthesis of quinolines. nih.gov

For the esterification part of the synthesis, heterogeneous catalysts offer a significant advantage over traditional homogeneous acid catalysts like sulfuric acid. Macroporous polymeric acid catalysts have been developed for the direct esterification of carboxylic acids and alcohols, functioning efficiently without the need to remove water, which is a common requirement in equilibrium-limited esterification reactions. organic-chemistry.org These solid catalysts are also highly suitable for implementation in continuous-flow systems, further enhancing process efficiency. riken.jp

Table 2: Heterogeneous Catalysts in Synthesis of Quinolines and Esters

Catalyst System Application Key Features Reference
ZnCl₂/Ni-USY-acid (Zeolite) Quinoline Synthesis Gas-phase reaction; performance linked to Lewis acidity. rsc.orgsemanticscholar.org
Fe₃O₄@SiO₂–APTES-TFA Quinoline Synthesis Core-shell nanocatalyst; reusable; solvent-free conditions. nih.gov
Macroporous Polymeric Acid Esterification Works without water removal; suitable for flow chemistry. organic-chemistry.orgriken.jp

Implementation of Continuous Flow Methodologies for Enhanced Process Control and Sustainability

Continuous flow chemistry, where reactants are pumped through a network of reactors, offers substantial advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, improved reproducibility, and potential for automation. scitube.ionih.gov

The synthesis of this compound is well-suited for a continuous flow approach. The nitration reaction to produce precursors like 3-methyl-4-nitrobenzoic acid, often an exothermic and potentially hazardous process in batch, can be controlled much more safely in a flow reactor. nih.gov A continuous flow platform was developed for the nitration of furfural (B47365) using in situ generated acetyl nitrate, demonstrating how hazardous reagents can be managed safely to produce key pharmaceutical intermediates. nih.gov Similarly, the synthesis of 3-Nitro-1,2,4-triazol-5-one (NTO) in a continuous flow system significantly shortened reaction times and improved safety and efficiency compared to the batch process. energetic-materials.org.cn

Esterification reactions have also been successfully translated to flow processes. organic-chemistry.org The use of packed-bed reactors containing a solid acid catalyst allows for the continuous production of esters with high yields. riken.jp This setup simplifies product purification, as the catalyst is retained within the reactor, and allows for long-term, stable production. A multi-step flow synthesis can be envisioned for this compound, where each step—such as quinoline formation, nitration of the aromatic acid, and the final esterification—is performed in a dedicated flow module, offering a highly efficient, safe, and sustainable manufacturing pathway. rsc.org

Mechanistic Investigations into the Formation Pathways of this compound

A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions, maximizing yields, and minimizing byproducts. The formation of this compound involves two key transformations: the formation of the ester bond and the functionalization of the aromatic rings.

Elucidation of Reaction Intermediates and Transition States

The esterification of 3-methyl-4-nitrobenzoic acid with 8-hydroxyquinoline, typically proceeding via a Fischer-type mechanism under acidic conditions, involves a series of well-understood intermediates. The reaction initiates with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the hydroxyl group of 8-hydroxyquinoline. This nucleophilic attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to regenerate the carbonyl group and form the protonated ester. The final step is the deprotonation of the ester to yield the final product, this compound, and regenerate the acid catalyst.

In metal-catalyzed reactions involving the quinoline moiety, different intermediates are observed. For instance, in palladium-catalyzed C-H activation reactions using the nitrogen atom of the quinoline ring as a directing group, cyclometalated palladium complexes, or palladacycles, are key intermediates. mdpi.com The proposed mechanism often involves a Pd(II)/Pd(IV) catalytic cycle. mdpi.com Similarly, studies on cobalt-catalyzed reactions of N-(quinolin-8-yl)-benzamide derivatives have identified catalytically competent organometallic Co(III) species as crucial intermediates. researchgate.net

The nitration step to form the 3-methyl-4-nitrobenzoic acid precursor also proceeds through a distinct intermediate. The reaction of nitric acid with a strong acid catalyst like sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com The aromatic ring of m-toluic acid then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. aiinmr.com The loss of a proton from this intermediate restores the aromaticity of the ring and yields the nitro-substituted product. aiinmr.com

Kinetic Studies of Esterification and Derivatization Reactions

Kinetic studies provide quantitative insights into reaction rates, allowing for the optimization of parameters such as temperature, concentration, and catalyst loading. The kinetics of esterification reactions have been extensively studied. researchgate.net For many acid-catalyzed esterifications, the reaction rate shows a first-order dependence on the concentration of the carboxylic acid, the alcohol, and the catalyst. researchgate.net However, the kinetics can be complex, and various models, including pseudo-homogeneous, Langmuir-Hinshelwood (L-H), and Eley-Rideal (E-R) models, have been developed to describe the kinetic behavior, particularly for reactions using solid catalysts. researchgate.net

The effect of temperature on the reaction rate is typically described by the Arrhenius equation, where an increase in temperature leads to a corresponding increase in the reaction rate constant. researchgate.net For example, a kinetic study of the esterification of acetic acid with benzyl (B1604629) alcohol catalyzed by SnCl₂·2H₂O determined an activation energy of 46.69 kJ·mol⁻¹. researchgate.net

Kinetic investigations into derivatization reactions of the quinoline ring have also been performed. Deuterium labeling and kinetic studies of C-H bond functionalization reactions directed by the 8-aminoquinoline (B160924) group have provided insight into the nature of the C-H bond cleavage step and the reductive elimination from metal-based intermediates. researchgate.net Such studies are critical for understanding the relative reactivity of different substrates and for fine-tuning reaction conditions to achieve high selectivity and efficiency in the synthesis of complex analogues. researchgate.net

Elucidation of Molecular and Supramolecular Architecture of Quinolin 8 Yl 3 Methyl 4 Nitrobenzoate

Advanced Spectroscopic Techniques for Detailed Structural Characterization

A suite of advanced spectroscopic methods has been instrumental in characterizing the nuanced structural details of Quinolin-8-yl 3-methyl-4-nitrobenzoate. These techniques provide insights into the compound's conformation, the dynamics of its functional groups, and its electronic behavior.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra are critical for confirming its formation and understanding its conformational preferences in solution.

In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons of the quinoline (B57606) and the nitrobenzoate moieties. The protons on the quinoline ring would likely appear in the aromatic region, with their exact shifts influenced by the ester linkage. The protons on the 3-methyl-4-nitrobenzoate ring would also resonate in the aromatic region, with the methyl group protons appearing as a singlet in the upfield region.

The ¹³C NMR spectrum would complement this information by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the ester group would be particularly deshielded, appearing at a characteristic downfield shift. The carbon atoms attached to the nitro group and the carbons of the quinoline ring would also have distinct and predictable resonances. In related nitrobenzoate compounds, the carbonyl carbon and the carbon bearing the nitro group show significant downfield shifts. rsc.org

Tautomerism is not expected to be a significant feature for this compound as it lacks the necessary proton-donating and accepting groups in a suitable arrangement for such an equilibrium.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ (Note: These are predicted values based on analogous structures)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Quinoline Protons7.2 - 8.9121 - 150
Benzoate (B1203000) Protons7.5 - 8.5124 - 150
Methyl Protons~2.6~20
Carbonyl Carbon-~164
C-NO₂-~150

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Dynamics and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. A strong band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester linkage. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. These values are consistent with those observed in related nitroaromatic compounds. researchgate.net

The aromatic C-H stretching vibrations of both the quinoline and nitrobenzoate rings would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system would likely produce a series of bands in the 1450-1600 cm⁻¹ region. scirp.org The C-O stretching vibration of the ester group would also be present, typically in the 1100-1300 cm⁻¹ range. In a study of 8-hydroxy quinoline nitrobenzoate, the carbonyl stretching vibration was observed at 1716 cm⁻¹, and the NO₂ stretching vibration was found at 1534 cm⁻¹. scirp.org

Table 2: Characteristic FTIR Absorption Bands for this compound (Note: Based on data from analogous compounds)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Ester C=OStretching1720 - 1740 scirp.org
Nitro (NO₂)Asymmetric Stretching~1530 researchgate.netscirp.org
Nitro (NO₂)Symmetric Stretching~1350 researchgate.net
Aromatic C-HStretching>3000 scirp.org
Aromatic C=C/C=NStretching1450 - 1600 scirp.org
Ester C-OStretching1100 - 1300

Ultraviolet-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) absorption and emission (fluorescence) spectroscopy are employed to study the electronic transitions within a molecule and its resulting photophysical properties. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the quinolin-8-yl and 3-methyl-4-nitrobenzoyl chromophores.

The quinoline moiety is known to exhibit strong π-π* transitions. researchgate.net The nitrobenzoate part of the molecule will also contribute to the absorption spectrum, with n-π* transitions associated with the nitro and carbonyl groups, and π-π* transitions of the benzene (B151609) ring. The combination of these chromophores is likely to result in a complex spectrum with multiple absorption bands. For a related compound, 8-hydroxy quinoline nitrobenzoate, the lower cut-off wavelength was found to be 453 nm. scirp.org

The presence of the nitro group, which is an electron-withdrawing group, can significantly influence the electronic structure and may lead to intramolecular charge transfer (ICT) character in some of the electronic transitions. This can affect the position and intensity of the absorption bands. The photophysical properties, such as the fluorescence quantum yield and lifetime, would be sensitive to the molecular conformation and the surrounding environment. Solvatochromic studies, where the absorption and emission spectra are recorded in solvents of varying polarity, could provide further insights into the nature of the electronic states. researchgate.net

Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

Crystallographic studies, particularly single-crystal X-ray diffraction, are the definitive methods for determining the three-dimensional structure of a molecule in the solid state and for analyzing the intricate network of intermolecular interactions that govern crystal packing.

Single Crystal X-ray Diffraction Analysis of this compound and Related Esters

While the crystal structure of this compound has not been specifically reported in the searched literature, analysis of related compounds provides a strong basis for predicting its solid-state conformation. For instance, the crystal structure of 8-hydroxy quinoline nitrobenzoate reveals a monoclinic crystal system with a specific space group and lattice parameters. scirp.org In another related molecule, methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, while the methoxycarbonyl group is slightly twisted. researchgate.net

Based on these related structures, it is anticipated that the quinoline and nitrobenzoate ring systems in this compound will not be coplanar. There will be a dihedral angle between the two aromatic moieties, influenced by the steric hindrance around the ester linkage and the packing forces within the crystal. The bond lengths and angles within the quinoline and nitrobenzoate fragments are expected to be consistent with standard values for such systems.

Table 3: Crystallographic Data for the Analogous Compound 8-Hydroxy Quinoline Nitrobenzoate

Parameter Value Reference
Crystal SystemMonoclinic scirp.org
Space GroupP2₁/n scirp.org
a (Å)7.693 scirp.org
b (Å)23.203 scirp.org
c (Å)8.654 scirp.org
Volume (ų)1484.4 scirp.org

Analysis of Crystal Packing and Supramolecular Assemblies

The solid-state architecture of this compound will be dictated by a variety of non-covalent interactions, leading to the formation of a specific supramolecular assembly. Weak intermolecular interactions such as C-H···O and C-H···N hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice. In related nitrobenzoate esters, weak intermolecular aromatic C-H···O hydrogen bonds have been observed. researchgate.net

Computational Chemistry and Theoretical Modeling of Quinolin 8 Yl 3 Methyl 4 Nitrobenzoate

Quantum Chemical Studies (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of Quinolin-8-yl 3-methyl-4-nitrobenzoate. These computational methods allow for a detailed analysis of the molecule's electronic landscape.

The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Computational studies on structurally related compounds, such as other quinoline (B57606) derivatives, have utilized DFT calculations to explore their electronic structure and stability researchgate.net. For these molecules, a lower HOMO-LUMO energy gap has been associated with higher affinity towards biological targets researchgate.net. The HOMO and LUMO orbitals for similar systems show delocalization across the molecular structure, which influences their interaction capabilities researchgate.net.

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how the molecule will interact with other chemical species. For related quinazoline derivatives, MEP mapping has been used to evaluate the effect of different substituents on the electrostatic surface features ufms.brresearchgate.net.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative

Parameter Energy (eV)
HOMO -6.5
LUMO -2.0
HOMO-LUMO Gap 4.5

Note: This data is representative of typical values for related quinoline structures and is for illustrative purposes.

Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculated values for related molecules like 4-methyl-3-nitrobenzoic acid have shown good agreement with experimental results researchgate.net.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method helps in understanding the electronic transitions within the molecule.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of the molecule, which correspond to the peaks in an infrared (IR) spectrum. For similar compounds like 4-methyl-3-nitrobenzoic acid, the calculated vibrational frequencies, after scaling, have been shown to align well with experimental FTIR and FT-Raman spectra researchgate.netresearchgate.net.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Nitrobenzoic Acid Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O Stretch 1750 1735
NO₂ Symmetric Stretch 1350 1340
NO₂ Asymmetric Stretch 1550 1540

Note: This data is illustrative and based on findings for similar compounds.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. youtube.com By simulating the movements of atoms and bonds, MD can explore the conformational space of this compound, revealing its flexibility and preferred shapes.

For related quinoline derivatives, MD simulations have been used to understand their stability and interactions with biological macromolecules. mdpi.comnih.gov These simulations can provide insights into protein-ligand stability and the flexibility of the protein's structure upon binding mdpi.com. Such studies are crucial in drug design to establish the stability of interactions between a molecule and its target mdpi.com. The simulations are typically run for extended periods (e.g., 100 ns) in a simulated physiological environment to observe the dynamic behavior of the system mdpi.com.

Theoretical Analysis of Reaction Pathways and Mechanistic Intermediates of Quinolinyl Nitrobenzoate Synthesis

Computational chemistry can be employed to investigate the synthesis of this compound. By modeling the reaction pathways, it is possible to identify transition states and reaction intermediates, thereby elucidating the reaction mechanism. Quantum chemical calculations can determine the activation energies for different potential pathways, helping to predict the most favorable reaction conditions. While specific studies on this exact synthesis are not available, theoretical investigations into the synthesis of similar ester compounds are common in the literature.

Computational Approaches to Adsorption Phenomena and Surface Interactions (e.g., Monte Carlo Simulations)

The interaction of this compound with various surfaces can be studied using computational methods like Monte Carlo (MC) simulations. These simulations are particularly useful for understanding adsorption phenomena.

MC simulations can identify low-energy adsorption sites and predict the preferred orientation of the molecule on a surface chemmethod.com. For instance, studies on the adsorption of nitrophenols onto graphene surfaces have utilized MC simulations to determine binding energies and adsorption configurations chemmethod.com. These theoretical approaches can optimize adsorption processes and help in the selection of suitable adsorbent materials for specific molecules chemmethod.com.

Structure-Property Relationships from a Theoretical Perspective (e.g., NLO response, AIE mechanisms)

Theoretical calculations can establish relationships between the molecular structure of this compound and its macroscopic properties.

Nonlinear Optical (NLO) Response: Quantum chemical calculations can predict the NLO properties of a molecule by computing its hyperpolarizability. For related compounds like 8-hydroxyquinolium 3-nitrobenzoate, DFT has been used to evaluate the NLO response researchgate.net. The presence of electron-donating and electron-accepting groups, as well as extended π-conjugation in the molecular structure, can lead to significant NLO properties.

Aggregation-Induced Emission (AIE): While not explicitly studied for this molecule, computational methods could be used to investigate its potential for AIE. Theoretical models can help to understand the mechanisms behind AIE, which often involve the restriction of intramolecular rotations in the aggregated state, leading to enhanced fluorescence.

Table 3: List of Compounds Mentioned

Compound Name
This compound
8-hydroxyquinolium 3-nitrobenzoate
Quinoline-3-carboxamide
4-methyl-3-nitrobenzoic acid
Quinazoline
Nitrophenol

Reactivity and Mechanistic Investigations of Quinolin 8 Yl 3 Methyl 4 Nitrobenzoate

Investigation of Hydrolytic Stability and Ester Cleavage Mechanisms under various Conditions

The stability of the ester linkage in Quinolin-8-yl 3-methyl-4-nitrobenzoate is a critical determinant of its persistence and degradation pathways. Ester hydrolysis can be catalyzed by either acid or base, and the rate is significantly influenced by the electronic and steric nature of the substituents on both the acyl and the alcohol portions of the molecule. libretexts.orglibretexts.orgnih.gov

Under basic conditions, the hydrolysis of esters, often termed saponification, is an irreversible process initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group. libretexts.orglibretexts.org This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the ester bond, yielding a carboxylate salt and an alcohol. libretexts.org For this compound, this would result in the formation of 3-methyl-4-nitrobenzoate and quinolin-8-ol. The rate of this base-promoted hydrolysis is enhanced by the presence of the electron-withdrawing nitro group on the benzoate (B1203000) ring, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org

Acid-catalyzed hydrolysis, in contrast, is a reversible process. libretexts.orgyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent proton transfer and elimination of quinolin-8-ol regenerate the carboxylic acid, 3-methyl-4-nitrobenzoic acid. youtube.com The equilibrium of this reaction can be shifted towards the products by using a large excess of water. libretexts.org

The hydrolytic stability of this compound can be compared to other esters based on the electronic effects of its substituents. For instance, the presence of the electron-withdrawing 4-nitro group is expected to decrease the stability of the ester toward hydrolysis compared to an unsubstituted benzoate ester. acs.org Conversely, the electron-donating 3-methyl group may slightly counteract this effect.

Table 1: Factors Influencing the Hydrolytic Stability of this compound

Factor Influence on Hydrolysis Rate Rationale
4-Nitro Group Increases Electron-withdrawing, increases electrophilicity of the carbonyl carbon. acs.org
3-Methyl Group Decreases (slightly) Electron-donating, slightly reduces the electrophilicity of the carbonyl carbon.
Quinolin-8-yl Group Influences leaving group ability The stability of the resulting quinolin-8-olate anion affects the reaction rate.

| pH | Catalyzes the reaction | Both acidic and basic conditions accelerate ester cleavage. libretexts.orglibretexts.org |

Redox Chemistry of the Nitro Group and Quinoline (B57606) Moiety, including Reduction Pathways

The redox behavior of this compound is characterized by the presence of two reducible moieties: the nitro group and the quinoline ring system. The reduction of these groups can proceed through various pathways, depending on the reducing agent and reaction conditions.

The electrochemical reduction of nitroaromatic compounds typically occurs in a stepwise manner. rsc.org The nitro group (-NO₂) can be reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). acs.org This process involves the transfer of electrons and protons. The reduction potential of the nitro group is influenced by the electronic environment of the aromatic ring. In the case of this compound, the electron-withdrawing ester group and the quinoline ring itself will affect the ease of reduction of the nitro group.

The quinoline ring can also undergo reduction, although generally under more forcing conditions than the nitro group. Catalytic hydrogenation, for example, can reduce the heterocyclic ring of quinoline. uop.edu.pk The reduction of 5-nitroquinolines has been studied, and it has been shown that the nitro group is typically reduced preferentially. acs.orgacs.org The reduction of 5-nitroquinoline (B147367) to 5-aminoquinoline (B19350) can be achieved with high conversion and selectivity using reagents like hydrazine (B178648) monohydrate in the presence of a catalyst. acs.org

The selective reduction of the nitro group in this compound to the corresponding amine would yield Quinolin-8-yl 3-methyl-4-aminobenzoate. This transformation is significant as it can dramatically alter the electronic and photophysical properties of the molecule. The choice of reducing agent is crucial to achieve this selectivity without affecting the ester linkage or the quinoline ring. Mild reducing agents are generally preferred for this purpose.

Table 2: Potential Reduction Products of this compound

Moiety Reduced Reduction Product Potential Reducing Conditions
Nitro Group Quinolin-8-yl 3-methyl-4-aminobenzoate Catalytic hydrogenation (e.g., Pd/C, H₂), electrochemical reduction rsc.orgacs.org
Quinoline Ring (Reduced Quinoline)-8-yl 3-methyl-4-nitrobenzoate Stronger reducing agents, high pressure hydrogenation uop.edu.pk

Photochemical Reactivity and Photophysical Properties

Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence and, in some cases, Aggregation-Induced Emission (AIE). researchgate.netresearchgate.netnih.govnih.gov The presence of the nitro group, a known fluorescence quencher, and the potential for intramolecular rotation are key factors governing the photochemical behavior of this compound.

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are critical parameters for characterizing the emissive properties of a molecule. For many quinoline-based fluorophores, these values are highly dependent on the solvent polarity and the nature of the substituents. nih.govbohrium.comresearchgate.net For instance, some quinolinium-based probes exhibit high fluorescence quantum yields (in the range of 0.7-0.8) and long fluorescence lifetimes (12-13 ns) in aqueous media. nih.gov However, the presence of a nitro group, which is a strong electron-withdrawing group, often leads to fluorescence quenching and, consequently, low quantum yields and short lifetimes. This quenching can occur through efficient intersystem crossing or other non-radiative decay pathways.

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. chemistryjournal.netchemistryjournal.netbohrium.com This behavior is often attributed to the Restriction of Intramolecular Rotation (RIR). chemistryjournal.netchemistryjournal.netresearchgate.net In solution, flexible molecules can undergo low-frequency rotational motions, which provide a non-radiative pathway for the decay of the excited state, thus quenching fluorescence. chemistryjournal.netresearchgate.net In the aggregated state, these intramolecular rotations are physically hindered, blocking the non-radiative decay channel and promoting radiative decay, leading to strong fluorescence emission. chemistryjournal.netchemistryjournal.netresearchgate.net

Table 3: Key Concepts in the Photophysics of this compound

Concept Description Relevance to the Compound
Fluorescence Quenching Reduction of fluorescence intensity by a competing de-excitation process. The 4-nitro group is a known fluorescence quencher.
Quantum Yield (Φf) The ratio of photons emitted to photons absorbed. Expected to be low in solution due to the nitro group and intramolecular rotations.
Fluorescence Lifetime (τf) The average time a molecule spends in the excited state before returning to the ground state. Expected to be short in solution.
Aggregation-Induced Emission (AIE) Enhanced fluorescence upon aggregation. chemistryjournal.netchemistryjournal.netbohrium.com Potentially observable due to the presence of rotatable bonds.

| Restriction of Intramolecular Rotation (RIR) | The primary mechanism for AIE, where molecular rotations are hindered in the aggregated state. chemistryjournal.netchemistryjournal.netresearchgate.net | The rotation around the ester linkages could be restricted upon aggregation. |

Radical Pathway Studies in Chemical Transformations involving Quinolinyl Benzoates

While radical reactions are a powerful tool for the synthesis and functionalization of heterocyclic compounds like quinoline, specific studies on the radical pathways of this compound are not extensively documented. sci-hub.st However, the general reactivity of quinolines and benzoates in radical transformations can provide insights into the potential radical-mediated reactions of this compound.

The quinoline scaffold can be synthesized via radical reactions, and the quinoline ring itself can undergo radical substitution reactions. sci-hub.st For instance, the Minisci reaction involves the reaction of a protonated heterocycle with a nucleophilic radical, leading to substitution on the electron-deficient ring. iust.ac.ir For quinoline, this typically occurs at the C2 or C4 positions. iust.ac.ir

The benzoate moiety can also participate in radical reactions. For example, under certain conditions, the ester group can be cleaved via a radical mechanism. Furthermore, C-H bonds on the aromatic rings could be susceptible to radical abstraction, leading to further functionalization. The presence of the nitro group can also influence radical reactions, as it can be reduced by radical species or act as a radical trap.

Recent studies have explored the C-H activation of N-(quinolin-8-yl)benzamides, which are structurally related to the target compound. researchgate.netresearchgate.net These studies, often involving transition metal catalysis, proceed through intermediates that can have radical character, highlighting the potential for C-H functionalization on the quinoline ring directed by the ester linkage.

Nucleophilic and Electrophilic Reactivity Studies of the Quinoline and Benzoate Aromatic Rings

The reactivity of the aromatic rings in this compound towards nucleophilic and electrophilic attack is governed by the electronic effects of the substituents on each ring.

Quinoline Ring:

The quinoline ring system is generally considered to be electron-deficient, particularly in the pyridine (B92270) ring, making it susceptible to nucleophilic attack. Nucleophilic substitution on the quinoline ring typically occurs at the C2 and C4 positions. uop.edu.pk The presence of the ester group at the 8-position will influence the reactivity of the entire ring system through its electronic effects. The lone pair on the ester oxygen can participate in resonance, potentially modulating the electron density at various positions of the quinoline ring.

Electrophilic substitution on the quinoline ring is generally more difficult than on benzene (B151609) and occurs preferentially on the benzene ring portion, at positions C5 and C8, under vigorous conditions. uop.edu.pkquora.com Since the 8-position is already substituted in the target molecule, electrophilic attack would be directed primarily to the C5 position. Theoretical studies on 8-hydroxyquinoline (B1678124) have shown that the positions for electrophilic aromatic substitution can be predicted based on the stability of the resulting intermediates. orientjchem.org

Benzoate Ring:

The benzoate ring is substituted with a methyl group at the 3-position and a nitro group at the 4-position, in addition to the ester linkage. The nitro group is a strong electron-withdrawing group and a powerful deactivator for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself (i.e., the C2 and C6 positions of the benzoate ring). youtube.com The methyl group is an activating, ortho-para directing group. The ester group is a deactivating, meta-directing group. The combined effect of these substituents makes the benzoate ring highly deactivated towards electrophilic attack.

Conversely, the strong electron-withdrawing nature of the nitro group makes the benzoate ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov Nucleophiles can attack the carbon atoms bearing a good leaving group or, in some cases, a hydrogen atom, at positions ortho and para to the nitro group. nih.gov In this compound, the most likely positions for nucleophilic attack on the benzoate ring would be ortho to the nitro group.

Table 4: Predicted Reactivity of Aromatic Rings in this compound

Ring Type of Reaction Predicted Site of Attack Rationale
Quinoline Nucleophilic Substitution C2, C4 uop.edu.pk Electron-deficient nature of the pyridine ring.
Quinoline Electrophilic Substitution C5 uop.edu.pkquora.com Benzene ring is more activated than the pyridine ring.
Benzoate Nucleophilic Substitution C3, C5 (relative to ester) Activated by the electron-withdrawing nitro group. nih.gov

| Benzoate | Electrophilic Substitution | Unlikely | Highly deactivated by the nitro and ester groups. |

Structure Activity Relationship Sar and Molecular Design Principles for Quinolinyl Benzoates

Correlation of Molecular Structure with Chemical Reactivity Profiles

The chemical reactivity of Quinolin-8-yl 3-methyl-4-nitrobenzoate is governed by the interplay of its three core components: the quinoline (B57606) ring, the ester linkage, and the substituted benzoate (B1203000) moiety.

The quinoline ring , an aromatic heterocycle, possesses a nitrogen atom that imparts basicity and can participate in hydrogen bonding. Its electron-deficient nature makes it susceptible to nucleophilic attack, a reactivity that can be modulated by substituents. nih.govresearchgate.net

The ester linkage is a key functional group susceptible to hydrolysis. This reaction, which would yield 8-hydroxyquinoline (B1678124) and 3-methyl-4-nitrobenzoic acid, is a critical aspect of the molecule's stability and potential metabolic fate. Studies on similar quinolin-8-yl esters, such as synthetic cannabinoid receptor agonists with a sulfonylbenzoate structure, have highlighted that ester hydrolysis is a significant metabolic pathway. nih.gov This process can be influenced by enzymatic action, with human carboxylesterases (hCES) playing a potential role. nih.gov

The 3-methyl-4-nitrobenzoate portion significantly influences the electrophilicity of the carbonyl carbon in the ester group. The nitro group is a strong electron-withdrawing group, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus enhancing the rate of hydrolysis. The methyl group, being weakly electron-donating, has a comparatively minor electronic influence.

Design Principles for Modulating Electronic and Steric Properties through Substituent Effects

The electronic and steric properties of quinolinyl benzoates can be finely tuned by altering the substituents on both the quinoline and benzoate rings. These modifications are crucial in designing molecules with specific reactivity and potential biological interactions.

On the Benzoate Ring:

Electronic Effects: The presence and position of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the benzoate ring are critical. In this compound, the nitro group at the para position exerts a strong -M (mesomeric) and -I (inductive) effect, significantly increasing the reactivity of the ester bond towards hydrolysis. The methyl group at the meta position has a weaker +I effect.

Steric Effects: The size and position of substituents can influence the approach of nucleophiles or the binding to a biological target. The methyl group in the 3-position introduces some steric hindrance, which could modulate the rate of enzymatic or chemical hydrolysis.

On the Quinoline Ring:

Substituents on the quinoline ring can alter its basicity and lipophilicity. For instance, the introduction of alkoxy groups can modify the electronic distribution and steric profile of the molecule. nih.govnih.gov

A study on 3-methyl-4-nitrobenzoate derivatives highlighted the importance of the alkyl chain length in the ester for antifungal activity, suggesting that steric and lipophilic properties play a crucial role in their biological effects. researchgate.net

SAR in Ligand-Target Recognition and Molecular Interaction Studies at a Fundamental Level

While specific ligand-target interaction studies for this compound are not available, the structure-activity relationships (SAR) of related quinoline and nitrobenzoate compounds provide valuable insights into its potential interactions at a molecular level.

The quinoline moiety is a well-known scaffold in medicinal chemistry, capable of various interactions with biological targets. nih.govresearchgate.net The nitrogen atom can act as a hydrogen bond acceptor, and the planar aromatic system can engage in π-π stacking interactions with aromatic residues in a protein's binding pocket.

In Silico Modeling of Molecular Binding and Docking Studies with Protein Targets

In the absence of experimental data for this compound, in silico molecular docking can be a powerful tool to predict its potential binding modes with various protein targets. Docking studies on related 3-methyl-4-nitrobenzoate derivatives have been performed to understand their antifungal activity. For example, modeling studies of pentyl 3-methyl-4-nitrobenzoate, a potent antifungal agent, suggested its interaction with thymidylate kinase (TMPK), a potential molecular target. researchgate.net

Similarly, docking studies of quinoline derivatives have been used to investigate their binding to various enzymes. nih.gov For this compound, a hypothetical docking study could involve placing the molecule in the active site of an enzyme where either the quinoline or the nitrobenzoate moiety is known to bind. The quinoline part could interact with hydrophobic pockets and form hydrogen bonds, while the nitrobenzoate part could interact through polar contacts.

Mechanistic Understanding of Biochemical Pathway Modulations (e.g., enzyme inhibition mechanisms)

The structural motifs within this compound suggest potential for modulating biochemical pathways, particularly through enzyme inhibition. The nitroaromatic structure is a known feature in various bioactive compounds.

One possible mechanism of action is the inhibition of enzymes through covalent modification after metabolic activation. The nitro group can be reduced in vivo to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can then covalently bind to cellular macromolecules like proteins.

Alternatively, the intact molecule could act as a competitive or non-competitive inhibitor of an enzyme. The quinoline ring is a common pharmacophore in many enzyme inhibitors. nih.govresearchgate.net For example, a study on quinoxaline (B1680401) and quinoline analogs identified inhibitors of IKKβ-mediated NFκB activation. nih.gov Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against certain kinases or other enzymes.

Influence of Structural Variations on Physico-chemical Parameters relevant to Chemical Probes

The utility of a molecule as a chemical probe is highly dependent on its physico-chemical properties, which are directly influenced by its structure. For this compound, key parameters like lipophilicity (logP), solubility, and molecular weight are dictated by its constituent parts.

The table below presents a comparative analysis of the calculated physico-chemical properties of this compound and its parent fragments, 8-hydroxyquinoline and 3-methyl-4-nitrobenzoic acid. These values are computationally derived and provide an estimation of their properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
This compound C₁₇H₁₂N₂O₄308.293.975.5
8-HydroxyquinolineC₉H₇NO145.162.033.1
3-Methyl-4-nitrobenzoic acidC₈H₇NO₄181.151.883.9

Data is computationally generated and serves as an estimate.

Structural modifications would significantly impact these parameters. For instance:

Increasing alkyl chain length on the benzoate ester would increase lipophilicity. researchgate.net

Adding polar functional groups (e.g., hydroxyl, amino) to the quinoline ring would decrease lipophilicity and increase solubility.

Replacing the nitro group with a less polar substituent would increase lipophilicity.

These modifications are crucial design principles for creating chemical probes with the desired properties for cell permeability and target engagement.

Conclusion and Future Directions in Quinolin 8 Yl 3 Methyl 4 Nitrobenzoate Research

Summary of Key Academic Findings and Contributions of Research on Quinolin-8-yl 3-methyl-4-nitrobenzoate

Direct academic findings on this compound are sparse. However, the broader families of quinoline (B57606) and nitrobenzoate compounds have been the subject of intensive research, offering insights into the potential properties and applications of this specific molecule.

Quinoline derivatives are recognized for their wide array of biological activities, forming the backbone of numerous pharmaceuticals. ijppronline.comnih.govnih.gov Their applications span various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antimalarial agents. ijppronline.comnih.gov The quinoline scaffold is a key pharmacophore in drug design due to its versatile bioactivity. nih.gov

On the other hand, 3-methyl-4-nitrobenzoic acid and its derivatives are important intermediates in organic synthesis, particularly in the production of pharmaceuticals and dyes. solubilityofthings.comcymitquimica.com The presence of the nitro group makes the benzene (B151609) ring electron-deficient, influencing the molecule's reactivity and potential biological interactions. solubilityofthings.com The synthesis of 3-methyl-4-nitrobenzoic acid has been achieved through various methods, including the oxidation of 2,4-dimethylnitrobenzene. chemicalbook.comchemicalbook.comgoogle.com

The combination of these two moieties in this compound suggests a molecule with potential biological activity, likely influenced by the synergistic or additive effects of the quinoline and nitrobenzoate groups.

Unaddressed Research Questions and Methodological Challenges

The limited research on this compound leaves a host of unanswered questions and presents several methodological challenges that future research could address.

Unaddressed Research Questions:

Biological Activity: What are the specific biological activities of this compound? Does it exhibit antimicrobial, anticancer, or other therapeutic properties characteristic of quinoline derivatives?

Structure-Activity Relationship (SAR): How do the positions of the methyl and nitro groups on the benzoate (B1203000) ring influence the compound's biological activity and physical properties?

Mechanism of Action: If biologically active, what are the underlying molecular mechanisms through which this compound exerts its effects?

Synthetic Optimization: What are the most efficient and environmentally friendly synthetic routes to produce this compound with high yield and purity?

Methodological Challenges:

Synthesis: The synthesis of substituted quinolines can be challenging, often requiring harsh reaction conditions and resulting in low yields. nih.gov Developing regioselective and efficient methods for the synthesis of polysubstituted quinolines remains an active area of research. researchgate.net

Characterization: The detailed characterization of nitroaromatic compounds can be complex. Advanced analytical techniques are often required to fully elucidate their structure and properties. nih.govnih.gov

Solubility and Bioavailability: Like many organic compounds, this compound may exhibit poor water solubility, which could pose challenges for biological testing and pharmaceutical development. solubilityofthings.com

Emerging Methodologies and Techniques for Future Investigation (e.g., AI-driven synthesis, advanced characterization)

Recent advancements in chemical research offer powerful tools to overcome the challenges associated with studying novel compounds like this compound.

Advanced Characterization Techniques:

Modern analytical methods are crucial for the comprehensive characterization of new chemical entities. Techniques such as high-resolution mass spectrometry and advanced NMR spectroscopy can provide detailed structural information. nih.govnih.gov Furthermore, computational chemistry can be employed to predict the compound's properties and reactivity, guiding experimental design. mdpi.com

Potential Interdisciplinary Contributions and Broader Impact in Chemical Sciences

Research into this compound has the potential to make significant interdisciplinary contributions and have a broader impact on the chemical sciences.

Medicinal Chemistry: The exploration of its biological activities could lead to the development of new therapeutic agents, contributing to the ongoing search for novel drugs. ijppronline.comnih.gov

Materials Science: Quinoline derivatives are utilized in the development of dyes, catalysts, and smart materials. mdpi.com Investigating the photophysical and electronic properties of this compound could uncover new applications in this field.

Organic Synthesis: The development of novel synthetic methods for this compound could contribute to the broader field of organic chemistry, providing new tools for the construction of complex molecules. mdpi.comorganic-chemistry.org

Environmental Chemistry: Understanding the synthesis and potential degradation pathways of nitroaromatic compounds is crucial for assessing their environmental impact. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.